molecular formula C10H9ClN2O2 B15277978 6-[(But-2-yn-1-yl)amino]-3-chloropyridine-2-carboxylic acid

6-[(But-2-yn-1-yl)amino]-3-chloropyridine-2-carboxylic acid

Cat. No.: B15277978
M. Wt: 224.64 g/mol
InChI Key: KQLXWGCPWGFHAD-UHFFFAOYSA-N
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Description

6-[(But-2-yn-1-yl)amino]-3-chloropyridine-2-carboxylic acid is a synthetic organic compound with the molecular formula C10H9ClN2O2. This compound is characterized by the presence of a pyridine ring substituted with a but-2-yn-1-ylamino group, a chlorine atom, and a carboxylic acid group. It is primarily used in research and development within the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(But-2-yn-1-yl)amino]-3-chloropyridine-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-chloropyridine-2-carboxylic acid.

    Formation of Intermediate: The carboxylic acid group is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form an active ester intermediate.

    Amination: The active ester intermediate is then reacted with but-2-yn-1-amine under mild conditions to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[(But-2-yn-1-yl)amino]-3-chloropyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the but-2-yn-1-ylamino group.

    Coupling Reactions: The compound can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

6-[(But-2-yn-1-yl)amino]-3-chloropyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(But-2-yn-1-yl)amino]-3-chloropyridine-2-carboxylic acid involves its interaction with specific molecular targets. The but-2-yn-1-ylamino group can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(But-3-yn-1-yl)amino]acetic acid hydrochloride
  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Uniqueness

6-[(But-2-yn-1-yl)amino]-3-chloropyridine-2-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a but-2-yn-1-ylamino group, chlorine atom, and carboxylic acid group makes it a versatile compound for various research applications.

Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

6-(but-2-ynylamino)-3-chloropyridine-2-carboxylic acid

InChI

InChI=1S/C10H9ClN2O2/c1-2-3-6-12-8-5-4-7(11)9(13-8)10(14)15/h4-5H,6H2,1H3,(H,12,13)(H,14,15)

InChI Key

KQLXWGCPWGFHAD-UHFFFAOYSA-N

Canonical SMILES

CC#CCNC1=NC(=C(C=C1)Cl)C(=O)O

Origin of Product

United States

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